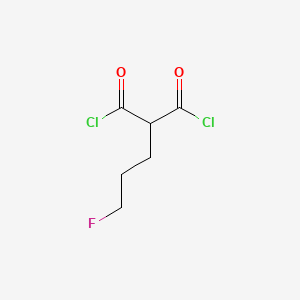

Malonyl chloride, (3-fluoropropyl)-

Description

Contextualization of Malonyl Chloride as a Versatile Bifunctional Reagent in Organic Synthesis

Malonyl chloride, the diacyl chloride of malonic acid, is a highly reactive, bifunctional electrophile. wikipedia.orgthieme-connect.com Its two acyl chloride groups allow it to react with a variety of nucleophiles, making it a cornerstone in the synthesis of a diverse array of compounds. thieme-connect.comnih.gov This bifunctionality is key to its utility, enabling the construction of cyclic systems and the introduction of a three-carbon unit in a single step. wikipedia.org

Historically, malonyl chloride has been instrumental in the synthesis of heterocyclic compounds such as pyrimidines and barbiturates. rsc.orgsciencemadness.org Its reaction with nitriles and thiocyanates provides a direct route to functionalized pyrimidine (B1678525) rings. rsc.orgpsu.edu Furthermore, it serves as a precursor for malonic esters, which are pivotal intermediates in the synthesis of amino acids, and various other complex organic molecules through reactions involving their active methylene (B1212753) group. researchgate.netorgsyn.orgajrconline.org The reactivity of malonyl chloride also extends to the formation of ketenes and their derivatives. wikipedia.org

The synthesis of malonyl chloride itself is typically achieved by treating malonic acid with thionyl chloride. wikipedia.orgorgsyn.org This method remains a standard and efficient route to this important reagent.

Significance of Fluorinated Organic Compounds in Advanced Synthetic Methodologies

The introduction of fluorine into organic molecules has become a profoundly impactful strategy in medicinal chemistry and materials science. tandfonline.comacs.orgwikipedia.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant changes to the physical, chemical, and biological characteristics of the parent compound. tandfonline.comnumberanalytics.comnih.gov

Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials, including fluoropolymers with high thermal and chemical resistance, and liquid crystals for display technologies. nih.govnumberanalytics.com

Rationale for Investigating the Unique Reactivity and Synthetic Potential of (3-Fluoropropyl)malonyl Chloride

The convergence of the versatile reactivity of malonyl chloride and the beneficial properties of organofluorine compounds provides a strong rationale for the investigation of (3-fluoropropyl)malonyl chloride. This molecule incorporates a fluorinated alkyl chain, which is anticipated to bestow the advantageous characteristics of fluorine upon the resulting synthetic products.

The presence of the 3-fluoropropyl group is expected to influence the reactivity of the malonyl chloride moiety and introduce a fluorinated tag into the target molecules. This could be particularly valuable in the development of novel pharmaceuticals, where the fluorine atom can modulate pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of novel heterocyclic compounds or other complex structures using (3-fluoropropyl)malonyl chloride could lead to new drug candidates with improved metabolic stability and target affinity. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

657-10-3 |

|---|---|

Molecular Formula |

C6H7Cl2FO2 |

Molecular Weight |

201.02 g/mol |

IUPAC Name |

2-(3-fluoropropyl)propanedioyl dichloride |

InChI |

InChI=1S/C6H7Cl2FO2/c7-5(10)4(6(8)11)2-1-3-9/h4H,1-3H2 |

InChI Key |

CVIOCJQCMZZRFJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C(=O)Cl)C(=O)Cl)CF |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoropropyl Malonyl Chloride and Its Precursors

Exploration of Novel Synthetic Routes to Access the (3-Fluoropropyl)malonyl Chloride Scaffold

While the classical malonic ester synthesis followed by chlorination represents a robust pathway, research into novel synthetic routes is ongoing. One potential area of exploration could involve the direct C-acylation of a suitable fluorinated substrate, although this can be challenging. Another approach could be the use of microreactor technology to improve reaction control, safety, and yield for the chlorination step. The development of more efficient and environmentally benign fluorination methods for the precursor synthesis also remains an active area of chemical research.

Stereoselective Synthetic Approaches for Chiral (3-Fluoropropyl)malonyl Chloride Isomers

The preparation of enantiomerically enriched (3-fluoropropyl)malonyl chloride hinges on the stereoselective synthesis of its precursor, (3-fluoropropyl)malonic acid, or a suitable derivative thereof. Direct stereoselective synthesis of the final malonyl chloride is uncommon; instead, the chirality is introduced at an earlier stage, and the resulting chiral intermediate is then converted to the target compound. Several established methodologies for the asymmetric synthesis of substituted malonic acids can be adapted for this purpose.

One prominent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In a potential synthetic route, a chiral alcohol, such as a derivative of menthol (B31143) or 8-phenylmenthol, can be reacted with a malonic acid derivative to form a chiral half-ester. rsc.org Alkylation of this chiral half-ester with a 3-fluoropropyl halide would then proceed with facial selectivity, guided by the steric hindrance of the chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched (3-fluoropropyl)malonic acid, which can then be converted to the malonyl chloride. Crystallization-induced asymmetric transformation is a powerful technique that can sometimes be employed with chiral half-esters to yield a single diastereoisomer in high purity. rsc.org

Another powerful approach is enantioselective catalysis , which utilizes a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of chiral (3-fluoropropyl)malonic acid derivatives, enantioselective phase-transfer catalysis is a highly effective method. frontiersin.org In this approach, a malonate ester is alkylated with a 3-fluoropropyl halide in the presence of a chiral phase-transfer catalyst, such as a derivative of (S,S)-3,4,5-trifluorophenyl-NAS bromide. frontiersin.org This methodology can lead to the formation of the desired chiral malonate with high chemical yields and excellent enantioselectivities. frontiersin.org The resulting chiral dialkylmalonate can be selectively hydrolyzed to the corresponding chiral malonic monoacid. frontiersin.org

Enzymatic methods also present a viable pathway for accessing chiral malonic acid derivatives. soton.ac.uk These methods can involve either the kinetic resolution of a racemic mixture of (3-fluoropropyl)malonic acid or its derivative, or an enantioselective synthesis step catalyzed by an enzyme. For instance, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of a (3-fluoropropyl)malonate ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. Alternatively, a "pro-pro-chiral" center, as found in malonic acid itself, can be rendered chiral through isotopic labeling and subsequent enzymatic transformations. soton.ac.uk

The choice of method depends on factors such as the desired enantiomeric purity, scalability, and the availability of starting materials and catalysts. The resulting chiral (3-fluoropropyl)malonic acid or its ester can then be converted to the final (3-fluoropropyl)malonyl chloride using standard reagents like thionyl chloride or oxalyl chloride, typically with retention of the stereochemical integrity at the chiral center.

| Synthetic Strategy | Key Reagents/Catalysts | Typical Outcome | Reference |

| Chiral Auxiliary | Menthyl or 8-phenylmenthyl half-esters | Formation of a single diastereoisomer through crystallization | rsc.org |

| Enantioselective Phase-Transfer Catalysis | (S,S)-3,4,5-trifluorophenyl-NAS bromide | High chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) | frontiersin.org |

| Enzymatic Methods | Lipases, Succinyl-CoA transferase | Enantiomerically pure chiral malonic acids | soton.ac.uk |

Advanced Applications in Organic Synthesis and Materials Science

Precursor in the Synthesis of Fluorinated Complex Molecules and Natural Product Analogs

The introduction of fluorine into complex organic molecules, particularly natural products and their analogs, is a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. While direct research on (3-fluoropropyl)malonyl chloride is emerging, the use of similar fluorinated building blocks, such as fluoromalonyl-CoA, in biosynthetic pathways highlights the potential of this approach. rsc.orgnih.gov These precursors are used to incorporate fluorine into polyketide backbones, creating novel molecular structures with potentially improved biological activities. rsc.orgnih.gov

(3-Fluoropropyl)malonyl chloride serves as a versatile synthetic tool for achieving similar outcomes in traditional organic synthesis. Its malonyl chloride moiety is highly reactive, allowing it to function as a C3 synthon that can be readily incorporated into various molecular scaffolds through acylation reactions. The attached 3-fluoropropyl group is carried into the final product, thereby creating a fluorinated analog of the parent molecule. This method provides a direct route to novel fluorinated compounds that would be challenging to synthesize via late-stage fluorination techniques.

Utilization in Polymer Chemistry for the Design of Advanced Macromolecular Architectures

The dual functionality of (3-fluoropropyl)malonyl chloride makes it a compelling monomer for the synthesis of advanced polymers. The presence of the fluorine-containing side chain can impart unique properties such as thermal stability, chemical resistance, and low surface energy to the resulting materials. paint.org

Synthesis of Fluorine-Containing Block Copolymers via Anionic Polymerization

Direct anionic polymerization of a reactive species like an acyl chloride is not feasible, as the acyl chloride would react with and terminate the propagating anionic chain end. escholarship.orgresearchgate.net However, (3-fluoropropyl)malonyl chloride can be employed in a crucial capacity as a chain-end functionalizing or coupling agent. nih.govrsc.orgcapes.gov.brnih.gov In living anionic polymerization, after the polymer chains have reached their desired length, the addition of a stoichiometric amount of (3-fluoropropyl)malonyl chloride can terminate the living ends. If a monofunctional initiator is used, this results in a polymer with a (3-fluoropropyl)malonate group at one end. If a difunctional initiator is used, the malonyl chloride can act as a coupling agent, linking two polymer chains together and incorporating the fluorinated group into the center of the new, longer polymer chain. This technique allows for the precise placement of the fluorinated functional group within a well-defined polymer architecture, such as a block copolymer. escholarship.org

Applications in Condensation Polymerization Reactions

Condensation polymerization is a primary application for diacyl chlorides like (3-fluoropropyl)malonyl chloride. wikipedia.orge3s-conferences.orgsavemyexams.com This process involves the reaction of the diacyl chloride with a difunctional comonomer, typically a diol or a diamine, to produce polyesters or polyamides, respectively, with the elimination of a small molecule like hydrogen chloride (HCl). youtube.com

The reaction of (3-fluoropropyl)malonyl chloride with a diol (e.g., 1,4-butanediol) yields a fluorinated polyester, while reaction with a diamine (e.g., 1,6-hexanediamine) produces a fluorinated polyamide. The incorporation of the 3-fluoropropyl side chain into the polymer backbone significantly alters the material's properties, enhancing hydrophobicity and potentially improving its thermal and chemical stability.

| Comonomer | Resulting Polymer Type | Repeating Unit Structure | Key Property Influence |

|---|---|---|---|

| Diol (HO-R-OH) | Fluorinated Polyester | [-OC(O)-CH(CH₂CH₂CH₂F)-C(O)-O-R-]n | Increased hydrophobicity, modified thermal properties |

| Diamine (H₂N-R-NH₂) | Fluorinated Polyamide | [-NH-C(O)-CH(CH₂CH₂CH₂F)-C(O)-NH-R-]n | Enhanced chemical resistance, low surface energy |

Development of Novel Fluorine-Containing Heterocyclic Systems with Enhanced Properties

Substituted malonyl chlorides are powerful reagents for the synthesis of a wide variety of heterocyclic compounds. nih.gov Research has shown that reacting substituted malonyl chlorides with compounds like thiocyanates can directly yield complex heterocycles such as 4,6-dichloropyrimidines. This reaction proceeds by incorporating the malonyl unit and its substituent into the newly formed ring system.

Extrapolating from these established syntheses, (3-fluoropropyl)malonyl chloride can be used as a direct precursor to novel fluorine-containing pyrimidines and other N-heterocycles. nih.govmdpi.com For example, its reaction with an organic thiocyanate (B1210189) would be expected to produce a 5-(3-fluoropropyl)-4,6-dichloropyrimidine. The introduction of the fluoropropyl group can enhance the pharmacological properties of the resulting heterocyclic compound, a strategy frequently employed in the development of modern pharmaceuticals. rsc.orgnih.govtandfonline.com

| Reactants | Product Class | Significance of Fluoropropyl Group |

|---|---|---|

| (3-Fluoropropyl)malonyl chloride + Organic Thiocyanate (R-SCN) | 5-(3-Fluoropropyl)-2-(alkylthio)-4,6-dichloropyrimidine | Enhances lipophilicity and potential metabolic stability of the pyrimidine (B1678525) core. |

| (3-Fluoropropyl)malonyl chloride + Amidine | 4-Amino-5-fluoropyrimidine derivative | Contributes to unique biological activities and binding interactions. nih.gov |

Contributions to the Fabrication of Functionalized Thin Films and Surface Coatings

The creation of functionalized thin films and surface coatings is critical for applications ranging from biocompatible medical devices to protective architectural finishes. paint.orgacs.org Interfacial polymerization is a robust technique for producing ultrathin polymer films at the boundary of two immiscible liquids. pdx.edunih.govmit.edu

(3-Fluoropropyl)malonyl chloride is an ideal candidate for this process. A solution of the diacyl chloride in an organic solvent can be brought into contact with an aqueous solution containing a diamine or a diol. Polymerization occurs rapidly at the liquid-liquid interface, forming a thin, continuous film of a fluorinated polyamide or polyester. pdx.edunih.gov The resulting film naturally orients its fluorinated side chains toward the air or non-polar interface, creating a surface with very low energy. nih.govmdpi.comrsc.org Such coatings exhibit hydrophobic and oleophobic properties, leading to enhanced resistance to dirt, moisture, and chemical attack. paint.org

Integration into Supramolecular Assembly Strategies

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The unique properties of fluorine atoms can be harnessed to guide these self-assembly processes. rsc.org The aggregation of fluorinated segments, often termed the "fluorous effect," is a powerful driving force for the organization of molecules. acs.orgfigshare.comrsc.orgresearchgate.netnih.govacs.orgpnas.org

While (3-fluoropropyl)malonyl chloride itself is a small molecule, it can be used to synthesize larger, more complex molecules that are designed to self-assemble. By incorporating the (3-fluoropropyl) group into polymers, dendrimers, or large heterocyclic systems, this fluorinated tail can direct the assembly of these macromolecules into well-defined nanostructures like micelles, vesicles, or helical columns. rsc.orgrsc.orgnih.gov These organized systems are driven by a combination of forces, including solvophobic effects and specific fluorous-fluorous interactions, where the fluorinated chains preferentially associate with one another. acs.orgnih.gov This strategy opens new avenues for creating novel nanomaterials with precisely controlled structures and functions.

Spectroscopic and Advanced Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of (3-fluoropropyl)malonyl chloride is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The methylene (B1212753) protons of the propyl chain adjacent to the fluorine atom would appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. The central methylene group would likely present as a quintet, being coupled to the protons on either side. The methine proton on the malonyl backbone would appear as a triplet, split by the adjacent methylene protons.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each of the six carbon atoms. The two carbonyl carbons of the acid chloride functionalities are expected to resonate at the downfield end of the spectrum. The carbon atom bonded to the fluorine would show a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a single resonance for the fluorine atom in the molecule. The signal would be split into a triplet by the adjacent methylene protons, providing further confirmation of the structure.

A hypothetical data table for the predicted NMR shifts is presented below. Actual experimental values are required for definitive assignment.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

| CH(COCl)₂ | ~4.0 (t) | ~55 | - |

| CH₂CH₂F | ~2.2 (m) | ~30 | - |

| CH₂F | ~4.5 (dt) | ~80 (d, ¹JCF ≈ 165 Hz) | ~-220 (t) |

| C OCl | - | ~170 | - |

Note: Predicted values are estimates and require experimental verification. Coupling patterns are denoted as t (triplet), dt (doublet of triplets), m (multiplet), and d (doublet).

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of the atoms. A COSY spectrum would show correlations between coupled protons, for instance, between the methine proton and the adjacent methylene protons of the propyl chain. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of (3-fluoropropyl)malonyl chloride. The exact mass is calculated to be 199.9807130 Da. nih.gov The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 would be expected.

Analysis of the fragmentation pattern would further corroborate the structure. Common fragmentation pathways would likely involve the loss of a chlorine radical, a COCl group, or cleavage of the propyl chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of (3-fluoropropyl)malonyl chloride would be dominated by a strong absorption band in the region of 1750-1815 cm⁻¹, characteristic of the C=O stretching vibration of the acid chloride groups. The C-F bond would exhibit a strong absorption band in the range of 1000-1400 cm⁻¹. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch would also be visible, and the symmetric vibrations of the molecule might be more prominent.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Acid Chloride) | 1750-1815 (strong) | 1750-1815 (strong) |

| C-F | 1000-1400 (strong) | 1000-1400 (weak) |

| C-Cl | 600-800 (medium) | 600-800 (strong) |

| C-H (stretch) | 2850-3000 (medium) | 2850-3000 (strong) |

X-ray Crystallography for Precise Solid-State Structure Determination

Should (3-fluoropropyl)malonyl chloride be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational details of the molecule, offering the most definitive structural information possible. As of now, no public records of a crystal structure determination for this specific compound are available.

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)

(3-Fluoropropyl)malonyl chloride possesses a chiral center at the carbon atom bearing the two acid chloride groups and the propyl chain. Therefore, it can exist as a pair of enantiomers. If the compound were synthesized in an enantiomerically enriched or pure form, chiroptical techniques such as Circular Dichroism (CD) spectroscopy could be employed to assess its enantiomeric purity. Each enantiomer would produce a CD spectrum that is a mirror image of the other, allowing for the quantification of the enantiomeric excess. In the absence of a chiral synthesis or resolution, the compound would exist as a racemic mixture and would be CD-inactive.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry, Conformation, and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in (3-fluoropropyl)malonyl chloride and the distribution of electrons within the molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable geometric and conformational structures. nih.govnih.gov

The presence of the flexible 3-fluoropropyl chain introduces several possible conformations, arising from rotation around the C-C single bonds. Computational models can identify the lowest energy conformers, which are the most likely to exist. For a related molecule, 3-chloropropanoyl chloride, studies have shown that the gas phase consists of a mixture of at least three conformers: anti-anti (AA), anti-gauche (AG), and gauche-gauche (GG). nih.gov A similar conformational landscape is expected for (3-fluoropropyl)malonyl chloride, with the relative energies of the conformers influenced by steric hindrance and intramolecular interactions.

Electronic structure calculations provide a detailed picture of the electron density distribution, which is crucial for understanding the molecule's reactivity. The highly electronegative oxygen, chlorine, and fluorine atoms create significant partial positive charges on the carbonyl carbons and the carbon bonded to fluorine. This polarization is key to its chemical behavior.

Below is a table of computed descriptors for the related parent compound, malonyl dichloride, which provides a baseline for understanding the properties of its derivatives.

| Computed Property | Value |

| Molecular Formula | C3H2Cl2O2 |

| Molecular Weight | 140.95 g/mol |

| InChIKey | SXYFKXOFMCIXQW-UHFFFAOYSA-N |

| IUPAC Name | propanedioyl dichloride |

| Data sourced from PubChem. nih.gov |

Elucidation of Reaction Mechanisms through Transition State Modeling and Energy Profile Mapping

Theoretical chemistry plays a pivotal role in mapping the pathways of chemical reactions involving (3-fluoropropyl)malonyl chloride. By modeling the transition states—the highest energy points along a reaction coordinate—and mapping the potential energy surface, chemists can gain a deep understanding of reaction mechanisms and kinetics. rsc.org

For instance, in nucleophilic acyl substitution reactions, which are characteristic of acyl chlorides, computational models can elucidate the step-by-step process. This includes the formation of a tetrahedral intermediate and the subsequent expulsion of the chloride leaving group. The energy profile for such a reaction would show the relative energies of the reactants, transition states, intermediates, and products. rsc.org

The presence of the fluoropropyl group can influence the stability of transition states and intermediates, thereby affecting the reaction rate and selectivity.

Prediction of Spectroscopic Parameters for Validation with Experimental Data

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

For (3-fluoropropyl)malonyl chloride, theoretical calculations can predict the 1H, 13C, and 19F NMR spectra. The chemical shifts in these spectra are highly sensitive to the electronic environment of each nucleus. Discrepancies between predicted and experimental spectra can reveal subtle structural or conformational details. Machine learning algorithms, trained on large datasets of experimental and calculated spectra, have significantly improved the accuracy of these predictions. nih.govoaepublish.com

Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an IR spectrum, each corresponding to a specific molecular motion (stretching, bending, etc.).

Analysis of Fluorine's Electronic and Steric Effects on Reactivity and Selectivity

The fluorine atom in the 3-position of the propyl group exerts significant electronic and steric effects that modulate the reactivity of the malonyl chloride moiety.

Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) is transmitted through the carbon chain. This effect can influence the electrophilicity of the carbonyl carbons, potentially making them more susceptible to nucleophilic attack compared to a non-fluorinated analogue.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. researchgate.net For (3-fluoropropyl)malonyl chloride, MD simulations can be used to explore its conformational landscape in much greater detail than static quantum chemical calculations. By simulating the motion of the molecule in a solvent, researchers can observe the transitions between different conformers and determine their relative populations at a given temperature. researchgate.net

Furthermore, MD simulations are instrumental in studying intermolecular interactions. For example, they can model how (3-fluoropropyl)malonyl chloride interacts with solvent molecules or with other reactants in a reaction mixture. These simulations can reveal details about solvation shells and the preferred orientation of molecules during a reaction, which are critical for understanding reaction kinetics and outcomes in the condensed phase.

Future Research Directions and Unexplored Avenues

Development of Catalytic Asymmetric Reactions Incorporating (3-Fluoropropyl)malonyl Chloride

The introduction of a stereocenter at the carbon bearing the fluoropropyl group in malonyl chloride derivatives opens a gateway to a vast array of chiral molecules. Future research should prioritize the development of catalytic asymmetric reactions using (3-fluoropropyl)malonyl chloride as a key building block. A significant challenge and opportunity lie in designing chiral catalysts—be they transition metal complexes or organocatalysts—that can effectively control the stereochemical outcome of reactions involving this substrate.

Exploration into catalytic asymmetric alkylations, aldol (B89426) reactions, and Michael additions with (3-fluoropropyl)malonyl chloride would be particularly fruitful. Success in this area would enable the synthesis of enantiomerically enriched compounds containing the unique 3-fluoropropyl motif, which is of high interest in medicinal chemistry and materials science due to the specific electronic properties conferred by the fluorine atom.

Exploration of (3-Fluoropropyl)malonyl Chloride in Flow Chemistry and Green Chemistry Methodologies

The principles of green chemistry and the efficiencies of flow chemistry are increasingly pivotal in modern chemical synthesis. Future investigations should focus on integrating (3-fluoropropyl)malonyl chloride into these sustainable methodologies.

Green Chemistry: Research efforts could be directed towards developing solvent-free or greener solvent-based syntheses of (3-fluoropropyl)malonyl chloride itself, moving away from traditional methods that may use hazardous reagents. A 2015 study on the solvent-free synthesis of other malonyl chlorides demonstrated higher conversion rates and a more environmentally friendly process, a principle that could be applied here. ijret.org

Flow Chemistry: The high reactivity of acyl chlorides like (3-fluoropropyl)malonyl chloride makes them ideal candidates for flow chemistry applications. Continuous-flow processes can offer superior control over reaction parameters such as temperature and mixing, leading to improved safety, scalability, and product purity. Future work could explore the in-situ generation and immediate use of (3-fluoropropyl)malonyl chloride in telescoped reaction sequences within a flow reactor, minimizing the handling of this reactive intermediate.

Rational Design of Derivatives for Targeted Synthesis of Complex Molecules

The bifunctional nature of (3-fluoropropyl)malonyl chloride makes it a versatile precursor for a multitude of complex molecular architectures. A forward-thinking research avenue involves the rational design of novel derivatives of this compound for the targeted synthesis of specific, high-value molecules.

By reacting (3-fluoropropyl)malonyl chloride with a diverse range of nucleophiles, a library of derivatives can be generated. These derivatives could then be utilized in the synthesis of:

Heterocyclic compounds: The reaction with dinucleophiles can lead to a variety of saturated and unsaturated heterocyclic systems.

Fluorinated analogues of natural products: The incorporation of the 3-fluoropropyl group can significantly alter the biological activity of natural products, offering a strategy for developing new therapeutic agents.

Functional polymers: The diacyl chloride functionality allows for its use as a monomer in polymerization reactions, leading to novel polyesters and polyamides with unique properties conferred by the fluorinated side chain.

Interdisciplinary Research at the Interface of Organic Synthesis, Materials Science, and Chemical Biology

The unique structural and electronic properties of (3-fluoropropyl)malonyl chloride position it at the crossroads of several scientific disciplines. Future research should foster collaborations to explore its potential in interdisciplinary contexts.

Materials Science: The introduction of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Polymers and other materials derived from (3-fluoropropyl)malonyl chloride could find applications in advanced coatings, membranes, and electronic devices.

Chemical Biology: The 3-fluoropropyl group can serve as a valuable probe for studying biological systems. Its incorporation into bioactive molecules can provide insights into protein-ligand interactions and metabolic pathways, leveraging the unique NMR signature of the fluorine atom.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (3-fluoropropyl)malonyl chloride, and what methodological considerations are critical for success?

- Answer : The synthesis of substituted malonyl chlorides typically involves reacting the corresponding malonic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride. For (3-fluoropropyl)malonyl chloride, the starting material would likely be (3-fluoropropyl)malonic acid, which undergoes chlorination under anhydrous conditions. Excess SOCl₂ (2–3 equivalents) ensures complete conversion to the dichloride, as partial chlorination may yield mixed mono-/di-acid chlorides . Key considerations include:

- Moisture control : Reaction vessels must be rigorously dried to prevent hydrolysis.

- Temperature : Reactions are often conducted at reflux (60–80°C) for 6–12 hours.

- Workup : Excess SOCl₂ is removed via distillation, and the product is purified by vacuum distillation or recrystallization .

Q. How can the purity and structural integrity of (3-fluoropropyl)malonyl chloride be validated experimentally?

- Answer : Analytical methods include:

- Gas Chromatography (GC) : Purity >98% is achievable, as demonstrated for malonyl chloride derivatives .

- Infrared (IR) Spectroscopy : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) confirm the acyl chloride structure .

- ¹H/¹³C NMR : The 3-fluoropropyl group shows characteristic splitting patterns (e.g., δ ~4.5 ppm for -CH₂F in ¹H NMR) .

- Titration : Argentometric titration quantifies active chloride content (>97% purity) .

Advanced Research Questions

Q. How does the 3-fluoropropyl substituent influence the reactivity of malonyl chloride in comparison to alkyl (e.g., methyl, ethyl) derivatives?

- Answer : The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution (e.g., with amines or alcohols). However, steric hindrance from the fluoropropyl group may reduce reactivity in bulkier substrates. Comparative kinetic studies with ethyl malonyl chloride (boiling point 79–80°C at 25 mmHg ) and methyl derivatives (density 1.449 g/mL ) suggest fluorinated analogs exhibit higher thermal stability but similar hydrolysis sensitivity .

Q. What experimental strategies mitigate decomposition risks during reactions involving (3-fluoropropyl)malonyl chloride?

- Answer : Key strategies include:

- Inert atmosphere : Use argon/nitrogen to prevent moisture ingress .

- Low-temperature reactions : Conduct acylations at 0–5°C to minimize side reactions (e.g., hydrolysis or polymerization) .

- Solvent choice : Anhydrous dichloromethane or THF minimizes interactions with protic solvents .

- Stabilizers : Add molecular sieves (3Å) to scavenge trace water .

Q. How can contradictions in reported reactivity data for malonyl chloride derivatives be resolved in experimental design?

- Answer : Discrepancies often arise from variations in substituent effects or reaction conditions. For example:

- Dichloride vs. monochloride formation : Evidence suggests stoichiometric control (excess SOCl₂ favors dichlorides) .

- Competing esterification pathways : Base catalysts (e.g., triethylamine) improve selectivity in amide formation over ester byproducts .

- Radical-mediated side reactions : Add antioxidants (e.g., BHT) or reduce light exposure to suppress unwanted pathways .

Methodological Challenges and Solutions

Q. What advanced techniques are employed to study the kinetic stability of (3-fluoropropyl)malonyl chloride under varying pH and temperature conditions?

- Answer :

- High-Performance Liquid Chromatography (HPLC) : Monitors degradation products (e.g., (3-fluoropropyl)malonic acid) over time .

- DSC/TGA : Differential scanning calorimetry identifies decomposition thresholds (e.g., exothermic peaks >100°C ).

- pH-rate profiling : Hydrolysis rates are quantified in buffered solutions (pH 2–10) to identify optimal storage conditions (pH <6 recommended) .

Q. How are computational models (e.g., DFT) used to predict the regioselectivity of (3-fluoropropyl)malonyl chloride in multi-step syntheses?

- Answer : Density Functional Theory (DFT) calculates:

- Electrostatic potential maps : Highlight nucleophilic attack sites on the carbonyl groups .

- Activation energies : Compare fluorinated vs. non-fluorinated derivatives to rationalize reaction rates .

- Solvent effects : Simulate solvent interactions to optimize reaction media (e.g., dielectric constant of THF vs. DCM) .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling (3-fluoropropyl)malonyl chloride in academic laboratories?

- Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory due to corrosive hazards (H314 ).

- Storage : Keep at 2–8°C in airtight, light-resistant containers under inert gas .

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.